An In-depth Technical Guide on 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
An In-depth Technical Guide on 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a halogenated heterocyclic compound belonging to the benzoxazolone class. While the broader family of benzoxazolones has been investigated for various pharmacological activities, specific experimental data on this particular derivative remains scarce in publicly accessible scientific literature. This guide synthesizes the available information regarding its chemical properties and identifies critical data gaps that require further investigation. This molecule is noted as a building block in chemical synthesis, particularly for protein degraders.[1]
Chemical Properties
Based on information from chemical suppliers, the fundamental chemical properties of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one are summarized below. However, experimentally determined data for several key properties are not currently available.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| CAS Number | 67927-44-0 | [1][2][3] |
| Purity | Typically ≥98% | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available | |
| Storage | Room temperature | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Specific experimental data is unavailable.
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¹³C NMR: Specific experimental data is unavailable.
Infrared (IR) Spectroscopy
Specific experimental data is unavailable.
Mass Spectrometry (MS)
Specific experimental data is unavailable.
Synthesis
A detailed, experimentally verified protocol for the synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is not described in the available literature. General synthetic routes for benzoxazolone derivatives often involve the cyclization of corresponding o-aminophenol precursors.
Logical Relationship: General Synthesis of Benzoxazolones
Caption: General synthetic pathway to the benzoxazolone core.
Biological Activity and Mechanism of Action
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one.
The broader class of benzoxazolone derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Some derivatives have been explored as inhibitors of specific enzymes.[5] However, these findings cannot be directly extrapolated to the 6-bromo-3-methyl substituted analog without dedicated experimental evaluation.
Experimental Protocols
Due to the lack of published research focused specifically on 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available.
Conclusion and Future Directions
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a commercially available chemical entity with established basic identifiers. However, a comprehensive understanding of its chemical and biological properties is severely limited by the absence of published experimental data. To fully characterize this compound and assess its potential for applications in drug discovery and other scientific fields, further research is imperative.
Key areas for future investigation include:
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Development and publication of a robust and reproducible synthetic protocol.
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Thorough characterization using modern analytical techniques, including NMR, IR, and mass spectrometry, to provide definitive spectral data.
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Determination of fundamental physicochemical properties such as melting point, boiling point, and solubility in various solvents.
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Comprehensive screening for biological activity across a range of relevant assays to identify potential therapeutic applications.
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If biological activity is identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways.
The generation of this fundamental data will be crucial for unlocking the potential of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one for the scientific community.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 67927-44-0|6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
